![molecular formula C19H20ClFN4O B2538956 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797019-66-9](/img/structure/B2538956.png)
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a useful research compound. Its molecular formula is C19H20ClFN4O and its molecular weight is 374.84. The purity is usually 95%.
The exact mass of the compound 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery of PDE1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases
Research has led to the discovery of a diverse set of polycyclic compounds, including 3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide, as potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being studied for their potential in treating cognitive impairment associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders due to their picomolar inhibitory potency and excellent selectivity against other PDE families. The investigational new drug, identified through systematic optimizations, shows promising in vivo efficacy and is currently in Phase I clinical development (Li et al., 2016).
Development of Antitumor and Antimicrobial Pyrazoles
Novel N-arylpyrazole-containing enaminones have been synthesized, showing significant potential in the development of compounds with antitumor and antimicrobial activities. Through systematic chemical reactions, researchers have created substituted pyridine derivatives and bipyrazoles that exhibit cytotoxic effects comparable to standard treatments like 5-fluorouracil against certain cancer cell lines. This research demonstrates the versatility of pyrazole derivatives in pharmaceutical development, offering a new avenue for creating effective treatments against a variety of diseases (Riyadh, 2011).
Synthesis and Inhibitory Activity of cGMP Phosphodiesterase Pyrazolopyrimidones
A series of 6-phenylpyrazolo[3,4-d]pyrimidones has been described as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds were evaluated for their enzymatic and cellular activity, as well as their potential oral antihypertensive activity. This research highlights the importance of structural modification in enhancing the activity and metabolic stability of pharmaceutical compounds, opening new possibilities for the treatment of hypertension and related cardiovascular diseases (Dumaitre & Dodic, 1996).
Application in Functional Fluorophores
The regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the preparation of novel functional fluorophores demonstrates a significant advancement in the field of organic chemistry and materials science. These compounds exhibit large Stokes shifts and strong fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species. The innovative synthesis process and the photophysical properties of these fluorophores could lead to significant developments in the areas of sensing, imaging, and diagnostic applications (Castillo, Tigreros, & Portilla, 2018).
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its potential as a pharmacological agent, it’s likely that it influences one or more signaling pathways within the cell .
Pharmacokinetics
Its solubility in water is 68.42mg/L at 25℃, suggesting it may have reasonable bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The compound is sensitive to light and moisture, suggesting that these factors could affect its stability and activity .
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c1-13-10-18-23-11-14(12-25(18)24-13)4-3-9-22-19(26)8-7-15-16(20)5-2-6-17(15)21/h2,5-6,10-12H,3-4,7-9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWMCPVOAZYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.